

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-5-methylbenzoic Acid

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Compound of Interest

Compound Name: **3-Iodo-5-methylbenzoic acid**

Cat. No.: **B1628625**

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This guide provides an in-depth analysis of the spectroscopic data for **3-Iodo-5-methylbenzoic acid**, a key intermediate in pharmaceutical and organic synthesis. The structural elucidation of such molecules is paramount for ensuring the integrity of research and development processes. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, blending theoretical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

3-Iodo-5-methylbenzoic acid (CAS No. 52107-90-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring an iodine atom, a methyl group, and a carboxylic acid function on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and the desired molecular architecture. This guide will delve into the multi-faceted spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of public experimental spectra for **3-Iodo-5-methylbenzoic acid**, the following data is based on high-quality predictions from validated computational models, which serve as a reliable guide for experimental verification.

Predicted ^1H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Iodo-5-methylbenzoic acid**

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Integration
-COOH	~11-13	Singlet, broad	1H
Aromatic H	~8.1	Singlet	1H
Aromatic H	~7.9	Singlet	1H
Aromatic H	~7.6	Singlet	1H
-CH ₃	~2.4	Singlet	3H

Predicted using advanced NMR prediction software. Actual experimental values may vary slightly.

Expertise & Experience in Interpretation:

- Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (δ 10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
- Aromatic Protons: The three protons on the aromatic ring are in distinct chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their specific chemical shifts are influenced by the electronic effects of the substituents. The iodine and carboxylic acid groups are electron-withdrawing, which deshields the nearby protons, causing them to resonate at a lower field. The methyl group is weakly electron-donating.
- Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately 2.4 ppm.

Predicted ^{13}C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Iodo-5-methylbenzoic acid**

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
-C=O	~170
Aromatic C-COOH	~135
Aromatic C-I	~94
Aromatic C-CH ₃	~140
Aromatic C-H	~138
Aromatic C-H	~133
Aromatic C-H	~130
-CH ₃	~21

Predicted using advanced NMR prediction software. Actual experimental values may vary slightly.

Expertise & Experience in Interpretation:

- Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is significantly deshielded by the two oxygen atoms and appears far downfield.
- Aromatic Carbons: The six carbons of the benzene ring are in different electronic environments. The carbon attached to the iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons, appearing at a higher field (lower ppm value). The carbons attached to the carboxylic acid and methyl groups, as well as the protonated carbons, will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition:

- Sample Preparation: Accurately weigh 5-10 mg of high-purity **3-Iodo-5-methylbenzoic acid**.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (typically 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 128 or more scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Iodo-5-methylbenzoic acid** is expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

Table 3: Expected IR Absorption Bands for **3-Iodo-5-methylbenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3300 - 2500	Broad, Strong	O-H stretch of the hydrogen-bonded carboxylic acid dimer[1]
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl)
~1700	Strong, Sharp	C=O (carbonyl) stretch of the carboxylic acid[1]
~1600, ~1475	Medium to Strong	C=C stretching vibrations within the aromatic ring
~1420	Medium	In-plane O-H bend coupled with C-O stretch[1]
~1300	Medium	C-O stretch coupled with in-plane O-H bend[1]
~920	Broad, Medium	Out-of-plane O-H bend of the carboxylic acid dimer[1]
Below 600	Weak to Medium	C-I stretch

Expertise & Experience in Interpretation:

- O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding that forms a dimeric structure. This broad peak often overlaps with the C-H stretching vibrations.[1]
- C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[1]
- Aromatic and Aliphatic C-H Stretches: Absorptions for C-H bonds in the aromatic ring and the methyl group will be present.

- **Fingerprint Region:** The region below 1500 cm^{-1} contains a complex pattern of absorptions that are unique to the molecule, including C-O stretching and various bending vibrations. The C-I stretch is expected at a low frequency.

Experimental Protocol for FT-IR Data Acquisition (ATR Method):

- **Background Collection:** Record a background spectrum with a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.
- **Sample Application:** Place a small amount of the solid **3-Iodo-5-methylbenzoic acid** onto the ATR crystal.
- **Pressure Application:** Apply firm and even pressure to the sample using the ATR clamp to ensure good contact with the crystal.
- **Spectral Acquisition:** Acquire the FT-IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum of **3-Iodo-5-methylbenzoic acid**:

- Molecular Formula: $\text{C}_8\text{H}_7\text{IO}_2$
- Molecular Weight: 262.04 g/mol

Table 4: Expected Key Ions in the Mass Spectrum of **3-Iodo-5-methylbenzoic acid**

m/z	Ion	Interpretation
262	$[M]^+$	Molecular Ion
245	$[M - OH]^+$	Loss of a hydroxyl radical
217	$[M - COOH]^+$	Loss of the carboxylic acid group
127	$[I]^+$	Iodine cation
90	$[C_7H_6]^+$	Toluene fragment (loss of I and COOH)

Expertise & Experience in Interpretation:

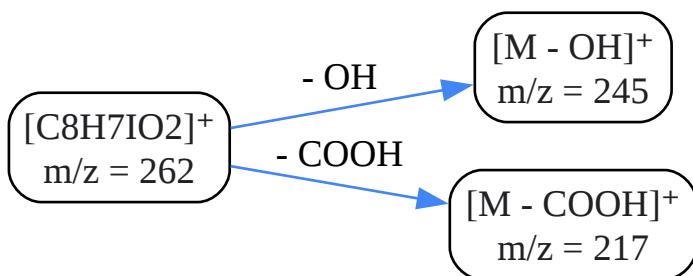
- Molecular Ion Peak ($[M]^+$): The peak corresponding to the intact molecule is expected at an m/z of 262. For aromatic compounds, this peak is often of significant intensity.
- Fragmentation Pattern: Aromatic carboxylic acids typically undergo fragmentation by losing the hydroxyl group (-OH) or the entire carboxylic acid group (-COOH).^[2] The presence of a strong iodine atom will also influence the fragmentation, potentially leading to a peak for the iodine cation. The fragmentation of aromatic acids often results in prominent molecular ion peaks and characteristic losses of -OH and -CO₂H.^[2]

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Key Spectroscopic Relationships

Molecular Structure and NMR Assignments



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